- Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50, Journal of Biotechnology, 1998, 60(3), 165-174
Cas no 90-27-7 (2-Phenylbutyric acid)
2-Phenylbutyric acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylbutanoic acid
- 2-Phenylbutyric acidAV23224
- (+/-)-2-Phenylbutyric acid
- (+/-)-alpha-Ethylphenylacetic acid
- 2-Phenyl-butyric acid
- 2-phenyl-butyricaci
- alpha-Phenylbutyric acid
- alpha-Toluic acid, alpha-ethyl-
- Butyric acid, 2-phenyl-
- RARECHEM AL BO 0093
- A-ETHYLPHENYLACETIC ACID
- ALPHA-ETHYLPHENYLACETIC ACID
- ALPHA-PHENYL-N-BUTYRIC ACID
- 2-PHENYL-N-BUTYRIC ACID
- 2-ETHYL-2-PHENYLACETIC ACID
- AURORA KA-7220
- 2-Phenylbutyric acid
- (±)-2-Phenylbutyric acid
- Benzeneaceticacid, a-ethyl-
- Benzeneacetic acid, .alpha.-ethyl-
- alpha-Phenyl butyric acid
- Benzeneacetic acid, alpha-ethyl-
- 2-Phenylburyric acid
- .alpha.-Phenylbutyric acid
- alpha-Ethyl-alpha-toluic acid
- NSC1860
- OFJWFSNDPCAWDK-UHFFFAOYSA-N
- .alpha.-T
- (2RS)-2-Phenylbutanoic Acid
- AI3-11228
- DTXSID90861682
- a-Ethyl-a-toluate
- UNII-S7S079H2C2
- (.+/-.)-2-Phenylbutanoic acid
- SpecPlus_000897
- (+/-)-2-PHENYLBUTANOIC ACID
- PRIMIDONE IMPURITY E [EP IMPURITY]
- AKOS016040111
- a-Ethyl-a-toluic acid
- KBioSS_002153
- BS-3887
- FT-0613342
- DivK1c_006993
- 2-09-00-00356 (Beilstein Handbook Reference)
- 2-Phenylbutyric acid, 98%
- Spectrum3_001664
- CHEMBL1616045
- FT-0605258
- STL163589
- Spectrum2_000510
- (+)2-phenylbutyric acid
- KBioGR_001212
- FT-0605052
- phenyl butanoic acid
- alpha-Phenylbutyrate
- HY-W017194
- AC-10409
- a-Ethylbenzeneacetic acid
- Q27159231
- EN300-20606
- AMY40956
- NSC-1860
- a-Ethylphenylacetate
- (+/-)-2-Phenylbutyric acid, Vetec(TM) reagent grade, 98%
- MFCD00002667
- Spectrum4_000626
- P0164
- BBL012274
- .alpha.-Phenyl-n-butyric acid
- (.+/-.)-2-Phenylbutyric acid
- J-520787
- KBio2_002153
- BRN 0509876
- alpha-Ethyl-alpha-toluate
- Spectrum5_001396
- ?-Ethylphenylacetic acid; (+/-)-2-Phenylbutyric acid; (RS)-2-Phenylbutanoic acid; 2-Ethyl-2-phenylacetic Acid
- a-Ethylbenzeneacetate
- .alpha.-Toluic acid, .alpha.-ethyl-
- .alpha.-Ethylphenylacetic acid
- WLN: QVY2&R
- A843486
- A-PHENYLBUTYRIC ACID
- EINECS 201-982-5
- alpha-Ethylbenzeneacetate
- a-Phenylbutyrate
- InChI=1/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12
- F2191-0104
- alpha-Ethylbenzeneacetic acid
- bmse000617
- (2RS)-2-Phenylbutanoic Acid; Primidone Imp. E (EP); Primidone Impurity E
- 2-Phenylbutanoicacid
- 2-phenylsmorsyre
- Primidone Impurity E
- AKOS000120324
- KBio2_004721
- SY036812
- Cambridge id 5132265
- 2-phenylbutanoate
- (RS)-2-Phenylbutanoic acid
- SCHEMBL1715
- (RS)-2-Phenylbutanoate
- CHEBI:86545
- KBio2_007289
- S7S079H2C2
- W-100334
- s6086
- (4-CARBOXYPHENYL)ACETONE
- SPBio_000439
- SB44765
- Z104479150
- Spectrum_001673
- CS-W017910
- PD065554
- 90-27-7
- 2-Phenylbutyrate
- LS-48147
- NSC 1860
- KBio1_001937
- KBio3_002667
- E78161
- .alpha.-Phenyl butyric acid
- BSPBio_003447
- alpha-Ethylphenylacetate
- Butyric acid, 2-phenyl- (8CI)
- α-Ethylbenzeneacetic acid (ACI)
- (±)-2-Phenylbutanoic acid
- (±)-α-Ethylphenylacetic acid
- (±)-α-Phenylbutyric acid
- α-Ethyl-α-toluic acid
- α-Ethylphenylacetic acid
- α-Phenylbutyric acid
- NS00041253
- Primidone Imp. E (EP): (2RS)-2-Phenylbutanoic Acid
- ALBB-023513
- DB-070362
- DB-079726
-
- MDL: MFCD00002667
- Inchi: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
- InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
- SMILES: O=C(C(CC)C1C=CC=CC=1)O
- BRN: 0509876
Computed Properties
- Exact Mass: 164.08373
- Monoisotopic Mass: 164.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White flake crystals. It smells fragrant.
- Density: 0,62 g/cm3
- Melting Point: 42.0 to 45.0 deg-C
- Boiling Point: 272°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.515
- Water Partition Coefficient: Insoluble
- PSA: 37.30000
- LogP: 2.26480
- Solubility: Soluble in ethanol, acetone, ether, benzene, insoluble in water.
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-Phenylbutyric acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 22-36
- RTECS:ET5957500
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
2-Phenylbutyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-500g |
2-Phenylbutyric acid |
90-27-7 | 99% | 500g |
¥816.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-100g |
2-Phenylbutyric acid |
90-27-7 | 99% | 100g |
¥180.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-5g |
2-Phenylbutyric acid |
90-27-7 | 99% | 5g |
¥37.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-25g |
2-Phenylbutyric acid |
90-27-7 | 99% | 25g |
¥56.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S6086-25ul |
2-Phenylbutyric acid |
90-27-7 | 25μl |
¥794.68 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002159-100g |
2-Phenylbutyric acid |
90-27-7 | 99% | 100g |
¥266 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002159-25g |
2-Phenylbutyric acid |
90-27-7 | 99% | 25g |
¥86 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002159-500g |
2-Phenylbutyric acid |
90-27-7 | 99% | 500g |
¥980 | 2024-05-21 | |
| ChemScence | CS-W017910-500g |
2-Phenylbutanoic acid |
90-27-7 | 99.95% | 500g |
$158.0 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900770-100G |
2-Phenylbutyric acid |
90-27-7 | 98% | 100G |
¥207.93 | 2022-02-21 |
2-Phenylbutyric acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 rt; overnight, rt
- Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives, Polish Journal of Chemistry, 2009, 83(9), 1629-1636
Production Method 6
Production Method 7
Production Method 8
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 25 °C
- Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2, Chemical Science, 2018, 9(21), 4873-4878
Production Method 10
1.2 1.25 h, rt; overnight, rt
- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization, Journal of Sulfur Chemistry, 2011, 32(3), 199-212
Production Method 11
1.2 Reagents: Cesium fluoride ; 20 °C; 24 h, 120 °C
- Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights, Chemical Science, 2019, 10(43), 10072-10078
Production Method 12
1.2 -
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461
Production Method 13
Production Method 14
1.2 Catalysts: Sodium tert-butoxide , Cuprous iodide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C
1.3 Reagents: Cesium fluoride ; 24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions, ChemSusChem, 2020, 13(8), 2080-2088
Production Method 15
1.2 Solvents: Dimethylformamide ; 30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether , Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ; 1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether , Water
- Synthesis, in silico docking and ADMET studies of arylacetic acid derivatives as prostaglandin endoperoxide H synthase-2 inhibitors, Asian Journal of Pharmaceutical and Clinical Research, 2017, 10(4), 68-72
Production Method 16
- Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes, Chemical Science, 2021, 12(37), 12365-12376
Production Method 17
- Preparation of 2-arylpropanoic acids from aryl-β-diketones, Chemistry Express, 1992, 7(1), 37-9
Production Method 18
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397
2-Phenylbutyric acid Raw materials
- a-Phenyl-a-ethylacetamide
- 3-phenylhexane-2,4-dione
- (1-Bromopropyl)benzene
- 1-Propanone, 1-phenyl-, hydrazone
- β-Methylstyrene (Mixture of Cis-Trans isomers)
- phenobarbital
- 2-Phenylbutyronitrile
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
2-Phenylbutyric acid Preparation Products
2-Phenylbutyric acid Suppliers
2-Phenylbutyric acid Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-Phenylbutyric acid
2-Phenylbutyric Acid: A Comprehensive Overview
2-Phenylbutyric acid, also known by its CAS number 90-27-7, is a naturally occurring organic compound with the chemical formula C₁₀H₁₆O₂. This compound is a derivative of phenylacetic acid, where the methyl group is extended to a butyl group, resulting in a unique structure that combines aromatic and aliphatic characteristics. The compound is widely recognized for its role in various biological processes and its applications in the fields of pharmacology, food science, and cosmetics.
The structure of 2-Phenylbutyric acid consists of a phenyl ring attached to a four-carbon chain, ending with a carboxylic acid group. This configuration imparts the molecule with both hydrophobic and hydrophilic properties, making it versatile in different chemical environments. Recent studies have highlighted the importance of this compound in modulating cellular signaling pathways, particularly in relation to its ability to influence lipid metabolism and inflammation.
One of the most significant areas of research involving 2-Phenylbutyric acid is its potential therapeutic applications. Scientists have discovered that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and cardiovascular diseases. Additionally, preliminary studies suggest that it may play a role in regulating blood sugar levels, making it a promising candidate for diabetes management.
In the realm of food science, 2-Phenylbutyric acid is valued for its role as a natural flavor enhancer. It contributes to the aromatic profile of certain foods and beverages, enhancing their sensory appeal without the need for artificial additives. This has led to increased interest in its use within the food industry, particularly in the development of health-conscious products.
The cosmetic industry has also taken notice of 2-Phenylbutyric acid's unique properties. Research indicates that it may possess skin-soothing effects, making it a potential ingredient in skincare products designed to address issues such as dryness and irritation. Its ability to penetrate the skin without causing adverse reactions further enhances its appeal as a cosmetic ingredient.
From an environmental standpoint, recent studies have explored the biodegradability of 2-Phenylbutyric acid. Findings suggest that it degrades relatively quickly under aerobic conditions, reducing its environmental footprint compared to synthetic alternatives. This aligns with growing consumer demand for sustainable and eco-friendly products across various industries.
In conclusion, 2-Phenylbutyric acid, identified by CAS No. 90-27-7, is a multifaceted compound with applications spanning medicine, food science, cosmetics, and environmental sustainability. Its unique chemical structure and versatile properties continue to make it a subject of intense research interest. As advancements in analytical techniques and computational modeling unfold, further insights into its mechanisms and potential uses are expected to emerge, solidifying its role as an important compound in both natural and synthetic systems.
90-27-7 (2-Phenylbutyric acid) Related Products
- 3333-15-1(2,3-Diphenylpropionic Acid)
- 5350-86-7(Benzenepropanoic acid, b-methyl-a-phenyl-, (aR,bR)-rel-)
- 254886-68-5((R)-Butibufen)
- 25329-47-9(Benzeneacetic acid, a-(1-methylethyl)-, sodium salt(1:1))
- 17040-62-9((2S)-2,3-diphenylpropanoic acid)
- 58534-40-0(Benzenepropanoic acid, 4-[(1S)-1-carboxyethyl]-α-methyl-, (αS)-)
- 89359-07-9(Butanedioic acid, (4-methylphenyl)-, (S)-)
- 21037-34-3(Butanedioicacid, 2,3-diphenyl-, (2R,3R)-)
- 55837-18-8(Butibufen)
- 51632-36-1(4-Methyl-α-(1-methylethyl)-benzeneacetic Acid)